4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile
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Overview
Description
4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile is a complex organic compound that belongs to the class of pyrimido[4,5-b]indolizines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimido[4,5-b]indolizine core, which is fused with a butoxyphenyl group and a carbonitrile group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile typically involves multi-component reactions. One common method is the reaction of 2-amino-3-aroyl-1-R-indolizines with formamide. This reaction is carried out under reflux conditions, where the indolizine derivative is heated with formamide, resulting in the formation of the desired pyrimido[4,5-b]indolizine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions are often employed to achieve high yields and minimize waste. Catalysts such as trityl chloride have been used in similar reactions to facilitate the synthesis under mild conditions .
Chemical Reactions Analysis
Types of Reactions
4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in anticancer research.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to apoptosis (programmed cell death) in cancer cells . The exact molecular pathways are still under investigation, but it is believed to involve the inhibition of tyrosine kinases and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinolines: These compounds share a similar core structure but differ in their substituents.
Indolizine Derivatives: Other indolizine derivatives have been studied for their biological activities and synthetic applications.
Uniqueness
4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butoxyphenyl group and carbonitrile moiety make it particularly interesting for further research and development.
Properties
Molecular Formula |
C21H18N4O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile |
InChI |
InChI=1S/C21H18N4O/c1-2-3-12-26-16-9-7-15(8-10-16)19-21-20(24-14-23-19)17(13-22)18-6-4-5-11-25(18)21/h4-11,14H,2-3,12H2,1H3 |
InChI Key |
NZXFMHLNGWBFFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC=NC3=C2N4C=CC=CC4=C3C#N |
Origin of Product |
United States |
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